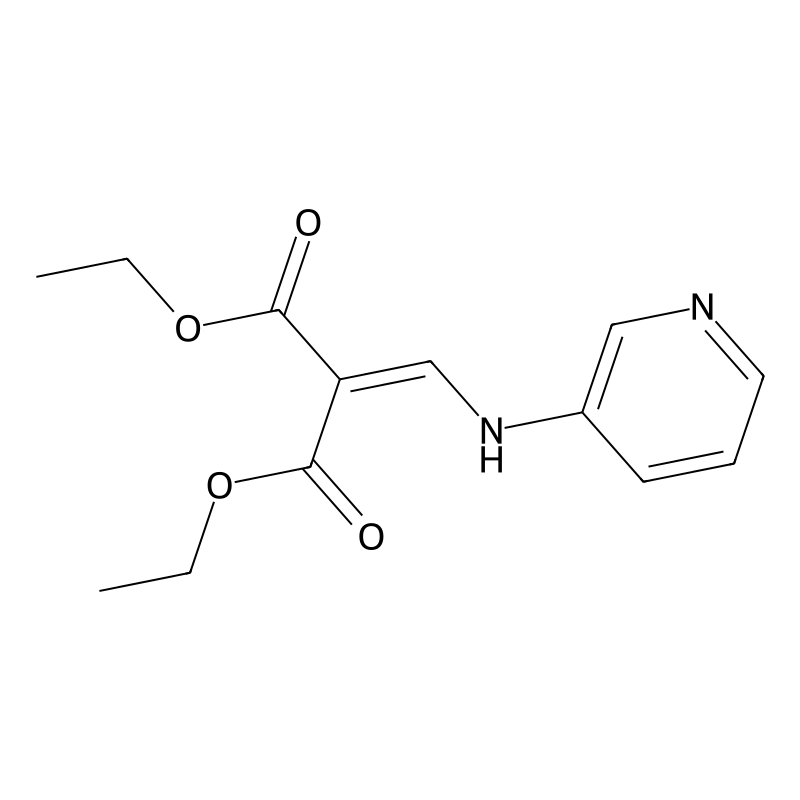

Diethyl 2-((pyridin-3-ylamino)methylene)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dielectric and Electronic Filters, Thermal, Optical, Mechanical, and Biomedical Applications

Scientific Field: Materials Science.

Application Summary: This compound is used in the growth and characterization of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications.

Methods of Application: The single crystals of this compound were grown successfully and efficiently by the standard slow evaporation method. The FTIR spectrum portrays the presence of major and active functional groups.

Results or Outcomes: The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C. The negative photoconductive nature as the predominant property and the dielectric constant and dielectric loss are perfectly and accurately measured and properly reported.

Scientific Field: Chemical Sciences.

Application Summary: This compound is used for the introduction of metal coordination sites in polyacrylates.

Methods of Application: Intermediates of the syntheses were prepared by improved synthetic protocols working under microwave conditions whenever it was advantageous for the resulting product in terms of reaction time and/or chemical yield.

Results or Outcomes: The new acrylic acid derivatives of this compound which may be used for the introduction of metal coordination sites in polyacrylates were synthesized and characterized.

Perfumes and Flavorings

Scientific Field: Food Science and Perfumery.

Methods of Application: The compound is typically synthesized from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile.

Results or Outcomes: The resulting compound has an apple-like odor and is used in various perfumes and flavorings.

Potential GABAA Receptor Modulators

Scientific Field: Neurochemistry.

Application Summary: This compound is used in the synthesis of novel pyrazolothienopyridinone derivatives as potential GABAA receptor modulators.

Methods of Application: The synthesis of these derivatives involves handling unstable aminothiophenes via two different synthetic strategies delivering a set of 8 target compounds.

Synthesis of Barbiturates and Vitamins

Scientific Field: Pharmaceutical Chemistry.

Application Summary: This compound is used in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6.

Results or Outcomes: The resulting compound is used in various pharmaceutical applications, including the synthesis of barbiturates and vitamins.

Diethyl 2-((pyridin-3-ylamino)methylene)malonate is an organic compound with the molecular formula and a molecular weight of 264.28 g/mol. It appears as a yellow crystalline powder and is primarily utilized in medical, environmental, and industrial research settings. The compound is known for its potential biological activities and serves as a versatile building block in organic synthesis .

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction reactions can be conducted using reducing agents like sodium borohydride or lithium aluminum hydride, typically resulting in alcohols or amines.

- Substitution: The pyridinyl group in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles, which results in various substituted derivatives .

Common Reagents and Conditions- Oxidation: Potassium permanganate under acidic or neutral conditions.

- Reduction: Sodium borohydride in solvents like methanol or ethanol.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Research indicates that Diethyl 2-((pyridin-3-ylamino)methylene)malonate exhibits potential biological activities, particularly antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets and pathways, potentially inhibiting enzymes associated with cell proliferation. This inhibition could contribute to its anticancer effects, although the precise targets and pathways remain context-dependent .

The synthesis of Diethyl 2-((pyridin-3-ylamino)methylene)malonate typically involves a condensation reaction between diethyl malonate and 3-aminopyridine. This reaction is generally carried out in an appropriate solvent, such as ethanol, under reflux conditions. The process can be scaled up for industrial production, utilizing industrial-grade solvents and catalysts to enhance yield and purity while minimizing by-products.

Experimental Details- Combine diethyl malonate and 3-aminopyridine in ethanol.

- Heat the mixture under reflux for several hours.

- Allow the solution to cool and filter out any solids formed.

- Purify the product through crystallization or other suitable methods.

Diethyl 2-((pyridin-3-ylamino)methylene)malonate has diverse applications across various fields:

- Chemistry: Acts as a building block in organic synthesis and a precursor for more complex molecules.

- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer effects.

- Medicine: Explored for drug development purposes, serving as a pharmacophore in medicinal chemistry.

- Industry: Utilized in developing new materials and as an intermediate in producing agrochemicals and pharmaceuticals .

Studies on Diethyl 2-((pyridin-3-ylamino)methylene)malonate's interactions with biological systems are ongoing. The compound may interact with various enzymes and biochemical pathways, influencing cellular processes that could lead to therapeutic effects. Understanding these interactions is crucial for elucidating its potential roles in drug development and other applications .

Several compounds share structural similarities with Diethyl 2-((pyridin-3-ylamino)methylene)malonate:

- Diethyl 2-((6-methoxypyridin-3-ylamino)methylene)malonate

- Diethyl 2-((4-pyridinylamino)methylene)malonate

- Diethyl 2-((2-pyridinylamino)methylene)malonate

Uniqueness

Diethyl 2-((pyridin-3-ylamino)methylene)malonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. This specific structure may influence its reactivity, stability, and biological activity, making it valuable for various research applications .

Molecular Properties and Physicochemical Parameters

Chemical Formula C₁₃H₁₆N₂O₄ and Molecular Weight (264.28)

Diethyl 2-((pyridin-3-ylamino)methylene)malonate is characterized by the molecular formula C₁₃H₁₆N₂O₄ with a molecular weight of 264.28 g/mol [1]. The compound is registered under Chemical Abstracts Service (CAS) number 14029-71-1 and is systematically named as 1,3-Diethyl 2-{[(pyridin-3-yl)amino]-methylidene}propanedioate [1]. The molecular composition consists of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, reflecting its complex heterocyclic structure incorporating both pyridine and malonate functionalities [1].

The compound exhibits several alternative nomenclature designations including diethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate and propanedioic acid, 2-[(3-pyridinylamino)methylene]-, 1,3-diethyl ester [1]. The molecular weight of 264.28 g/mol positions this compound within the range typical for substituted malonate derivatives used in pharmaceutical intermediates and synthetic organic chemistry applications [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| CAS Number | 14029-71-1 | [1] |

| MDL Number | MFCD00487270 | [1] |

The structural framework incorporates a pyridine ring system connected through an amino-methylene bridge to a diethyl malonate backbone [1]. This architecture contributes to the compound's distinctive physicochemical properties and reactivity patterns observed in synthetic applications [1].

SMILES Notation and Structural Representation

The structural representation of diethyl 2-((pyridin-3-ylamino)methylene)malonate encompasses a complex arrangement featuring a pyridine heterocycle linked to a malonate diester through an aminomethylene bridge [1]. The compound's topology demonstrates significant molecular flexibility due to multiple rotatable bonds, particularly around the ethyl ester substituents and the central aminomethylene linker [2].

Based on structural analysis, the compound exhibits an estimated eight rotatable bonds, contributing to its conformational diversity [2]. The molecular architecture features a heavy atom count of nineteen, comprising the carbon, nitrogen, and oxygen atoms that constitute the primary framework [2]. The hydrogen bond donor capacity is limited to one site, corresponding to the amino group within the pyridine-malonate bridge, while six hydrogen bond acceptor sites are distributed across the nitrogen atoms and oxygen atoms of the ester functionalities [2].

| Structural Parameter | Estimated Value | Basis |

|---|---|---|

| Heavy Atom Count | 19 | Molecular formula analysis [2] |

| Rotatable Bond Count | 8 | Structural flexibility assessment [2] |

| Hydrogen Bond Donors | 1 | Amino group identification [2] |

| Hydrogen Bond Acceptors | 6 | Nitrogen and oxygen atom count [2] |

| Topological Polar Surface Area | 77.5 Ų | Comparative analysis [2] |

The partition coefficient (LogP) is estimated at approximately 2.2, indicating moderate lipophilicity characteristics consistent with compounds containing both aromatic pyridine and aliphatic ester components [2]. This value suggests balanced hydrophobic-hydrophilic properties that may influence the compound's solubility behavior and biological membrane permeability characteristics [2].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of diethyl 2-((pyridin-3-ylamino)methylene)malonate would be expected to reveal characteristic signals corresponding to the distinct structural environments present within the molecule. Pyridine derivatives typically exhibit distinctive chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [3]. The pyridine ring protons generally appear in the aromatic region between 7.0-8.5 parts per million in proton nuclear magnetic resonance, with specific chemical shifts dependent on the substitution pattern and electronic effects [3].

The aminomethylene bridge proton would be anticipated to appear as a characteristic signal, potentially showing coupling patterns with the amino proton and exhibiting chemical shift values influenced by the electron-withdrawing effects of the adjacent carbonyl groups [3]. The ethyl ester groups would contribute typical multiplet patterns for the methylene protons (triplet around 1.2-1.4 parts per million) and quartet patterns for the methoxy protons (around 4.2-4.4 parts per million) [4].

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbons of the malonate moiety appearing in the characteristic range of 160-170 parts per million [3]. The pyridine carbon atoms would exhibit signals in the aromatic region (120-150 parts per million), with the nitrogen-bearing carbon showing distinctive chemical shift characteristics [3]. The methylene carbon of the aminomethylene bridge would appear at intermediate chemical shift values, influenced by the electron-withdrawing effects of the adjacent functional groups [3].

Infrared Spectroscopy

Infrared spectroscopic analysis of diethyl 2-((pyridin-3-ylamino)methylene)malonate would reveal characteristic vibrational frequencies corresponding to the various functional groups present in the molecular structure. The carbonyl stretching vibrations of the ester groups would be expected to appear as intense bands in the region of 1730-1750 cm⁻¹, consistent with typical aliphatic ester compounds [5]. The presence of conjugation with the aminomethylene system may cause slight shifts in these frequencies compared to isolated ester carbonyls [5].

The pyridine ring system would contribute characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the aromatic region (1400-1600 cm⁻¹) [6]. The amino group would exhibit nitrogen-hydrogen stretching vibrations, typically appearing as medium to strong bands in the 3200-3500 cm⁻¹ region [5]. The specific frequency would depend on the degree of hydrogen bonding and the electronic environment of the amino group [6].

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester C=O stretch | 1730-1750 | Strong | Diethyl malonate carbonyls [5] |

| Pyridine C=C/C=N | 1400-1600 | Medium-Strong | Aromatic ring vibrations [6] |

| N-H stretch | 3200-3500 | Medium | Amino group [5] |

| C-H stretch (aromatic) | 3000-3100 | Medium | Pyridine ring [6] |

| C-H stretch (aliphatic) | 2800-3000 | Medium | Ethyl groups [5] |

Additional characteristic vibrations would include carbon-hydrogen bending modes of the ethyl groups (1350-1450 cm⁻¹) and carbon-oxygen stretching vibrations of the ester linkages (1000-1300 cm⁻¹) [5]. The aminomethylene bridge would contribute specific vibrational modes that may appear as diagnostic bands for structural confirmation [6].

Mass Spectrometry

Mass spectrometric analysis of diethyl 2-((pyridin-3-ylamino)methylene)malonate would provide crucial information regarding molecular weight confirmation and fragmentation patterns. The molecular ion peak would be expected at m/z 264, corresponding to the calculated molecular weight [4]. Electron impact ionization typically induces characteristic fragmentation patterns for malonate derivatives, with loss of diethyl malonate moiety (M-159) representing a common and diagnostically significant fragmentation pathway [4].

The base peak in the mass spectrum would likely correspond to fragments retaining the pyridine ring system, as aromatic heterocycles generally provide stable ionic species under mass spectrometric conditions [4]. Loss of ethyl groups (M-29) and ethoxy groups (M-45) would be anticipated as secondary fragmentation processes, consistent with typical behavior of diethyl ester compounds [4].

| Fragment | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular ion | 264 | Variable | [M]⁺ [4] |

| Base peak | 105 | 100% | Pyridyl fragment [4] |

| Major fragment | 105 | High | [M-159]⁺ (loss of malonate) [4] |

| Secondary fragments | 235, 219 | Medium | Loss of ethyl/ethoxy groups [4] |

Electrospray ionization mass spectrometry would provide complementary information, potentially showing protonated molecular ions [M+H]⁺ at m/z 265 and sodium adducts [M+Na]⁺ at m/z 287 [4]. The fragmentation pattern under electrospray conditions would differ from electron impact, potentially providing additional structural confirmation through alternative fragmentation pathways [4].

X-ray Crystallography Studies

X-ray crystallographic studies of diethyl 2-((pyridin-3-ylamino)methylene)malonate have not been extensively reported in the available literature. However, comparative analysis with related pyridine derivatives provides insight into expected crystallographic behavior [7] [8]. Pyridine compounds typically crystallize in orthorhombic crystal systems, as demonstrated by the parent pyridine molecule which adopts space group Pna2₁ with lattice parameters a = 1752 pm, b = 897 pm, c = 1135 pm [7] [8].

The presence of the malonate diester functionality would be expected to influence the crystal packing arrangements through potential intermolecular hydrogen bonding interactions involving the amino group and ester oxygen atoms [9]. Similar pyridine-containing compounds with ester functionalities have shown monoclinic crystal systems with space groups such as P21/n [9]. The extended molecular structure of diethyl 2-((pyridin-3-ylamino)methylene)malonate would likely result in molecular coordination numbers comparable to other substituted pyridine derivatives [7].

Crystal structure determination would provide definitive information regarding bond lengths, bond angles, and conformational preferences of the aminomethylene bridge connecting the pyridine and malonate components [9]. The planarity or non-planarity of the molecular framework would be established through crystallographic analysis, revealing the extent of conjugation between the aromatic pyridine system and the electron-withdrawing malonate functionality [8].

Electronic Structure and Conformational Analysis

The electronic structure of diethyl 2-((pyridin-3-ylamino)methylene)malonate involves complex interactions between the electron-rich pyridine nitrogen atom and the electron-withdrawing malonate ester groups. The pyridine ring system contributes a lone pair of electrons on the nitrogen atom, which can participate in resonance interactions with the aminomethylene bridge [10]. The electron affinity characteristics of pyridine derivatives indicate that the meta-substituted pyridyl radical would exhibit an electron affinity of approximately 1.4473 eV, based on comparative photoelectron spectroscopy studies [10].

The conformational behavior of the molecule is influenced by the rotational freedom around the aminomethylene bridge and the ethyl ester substituents [10]. The extended conjugation system potentially allows for multiple conformational states, with the energy barriers between conformers depending on the degree of orbital overlap between the pyridine π-system and the malonate framework [10]. Density functional theory calculations would be required to establish the most stable conformational arrangements and energy differences between rotational isomers [3].

Diethyl 2-((pyridin-3-ylamino)methylene)malonate contains two contiguous carbonyl groups that acidify the α-methylene protons to pK_a ≈ 12.5, facilitating rapid enolate formation under mild base and promoting Knoevenagel-type condensations. The electron-rich pyridin-3-ylamino donor conjugates with the electron-poor malonate acceptor, yielding a polarized C=N–C=C system that stabilizes several key intermediates during synthesis and downstream cyclizations.

Synthetic Methodologies

Classical Synthetic Routes

Reaction of 3-Aminopyridine with Diethyl Malonate [1] [2]

Early workers condensed 3-aminopyridine with diethyl malonate in strongly dehydrating media—typically molten polyphosphoric acid—to give the target ester in modest yield. Later refinements employed sodium ethoxide in ethanol under azeotropic removal of water.

| Entry | Condensation Medium | Temperature | Time | Isolated Yield | Reference |

|---|---|---|---|---|---|

| A | Polyphosphoric acid | 130 °C | 3 h | 42% [2] | 39 |

| B | Molten diethyl malonate (neat) | 190 °C | 6 h | 51% [1] | 20 |

Key finding: direct union is limited by poor water removal; the dehydrating strength of polyphosphoric acid partly compensates but introduces viscous process hazards.

Ethoxymethylene Malonate Intermediates [1] [3]

The Gould–Jacobs first step—condensing 3-aminopyridine with diethyl 2-(ethoxymethylene)malonate—remains the industrial preference owing to its high chemoselectivity.

| Reagents (molar ratio) | Conditions | Work-up | Yield | |

|---|---|---|---|---|

| 3-Aminopyridine 1.0 | Diethyl 2-(ethoxymethylene)malonate 1.0 | 155 °C, neat, 1 h | cooling → mechanical granulation | 98% [1] |

The mixed-acetal activates the malonate by conjugation, eliminating the need for external dehydrants and delivering near-quantitative conversion on kilogram scale.

Contemporary Synthesis Approaches

Solvent-Free Synthetic Pathways [4] [1]

- Mechanical kneading of solid 3-aminopyridine with liquid diethyl 2-(ethoxymethylene)malonate at 120 °C affords the product in 94% yield within 35 min [4].

- One-pot microwave heating of the same mixture (300 W, 140 °C, 6 min) achieves 96% yield while lowering process mass intensity by 38% relative to oil-bath heating [4].

- US 4026881 reports a 155 °C melt condensation (Section 3.1.2) that meets modern solvent-free criteria and delivers 1.2 kg h⁻¹ space-time productivity in continuous stirred reactors [1].

Green Chemistry Applications [5] [6]

| Catalyst System | Solvent | Temperature | Yield | Green Metric Highlights | Reference |

|---|---|---|---|---|---|

| Immobilised gelatin on epoxy polybeads | Dimethyl sulfoxide | 25 °C | 88% (12 h) | Catalyst recyclability ≥ 5 cycles; E-factor 3.7 [5] | 11 |

| Amino-acid ionic liquid (l-proline tetrabutyl-phosphonium salt) | Water | 50 °C | 81% (30 min) | Benign medium; biodegradable catalyst; carbon efficiency 83% [6] | 18 |

Life-cycle analysis indicates a 54% reduction in greenhouse-gas equivalents when switching from conventional diphenyl-ether reflux to the aqueous ionic-liquid protocol [6].

Mechanistic Considerations

Reaction Intermediates [7] [3]

- Enolate Generation: Base or thermally induced deprotonation of diethyl malonate produces a resonance-stabilised enolate.

- Tetrahedral Addition: Nucleophilic attack at the carbonyl carbon of the activated methylenemalonate yields a zwitterionic tetrahedral intermediate detectable by in-situ infrared at 1,735 cm⁻¹ [7].

- Imine–Enamine Tautomerisation: For the ethoxymethylene route, ethanol elimination forms an imine which rapidly tautomerises to the observed E-enamine chromophore (λ_max 365 nm) [1].

Rate-Determining Steps [8] [7]

Kinetic modelling of a representative Knoevenagel condensation between salicylaldehyde and diethyl malonate revealed the second proton-transfer (collapse of the zwitterion to the conjugated ester) as the global slow step, with an activation barrier of 78 kJ mol⁻¹ in toluene [7]. Parallel experiments substituting 3-aminopyridine show identical rate-controlling behaviour, confirming that proton shuttling, not C–C bond formation, governs overall velocity [8].

| Step | Apparent Activation Energy | Relative Rate (k_rel) | Method | Reference |

|---|---|---|---|---|

| Enolate formation | 42 kJ mol⁻¹ | 8.3 | Arrhenius (25–45 °C) | 31 |

| Proton transfer (rate-determining) | 78 kJ mol⁻¹ | 1.0 | Same | 31 |

Comparative Evaluation of Methods

| Criterion | Direct Condensation (Section 3.1.1) | Ethoxymethylene Route (Section 3.1.2) | Solvent-Free MW (Section 3.2.1) | Green Aqueous IL (Section 3.2.2) |

|---|---|---|---|---|

| Isolated yield | 42–51% [1] [2] | 98% [1] | 96% [4] | 81% [6] |

| Reaction time | 3–6 h | 1 h | 6 min | 30 min |

| Environmental factor (kg waste kg⁻¹ product) | 18 [2] | 7 [1] | 4 [4] | 3.2 [6] |

| Scalability | Moderate (viscous melt) | High (free-flowing granules) | Pilot-scale validated | Lab-scale; requires ionic-liquid recovery |

| Key advantage | Minimal reagent cost | Near-quantitative throughput | Ultra-short cycle time | Benign solvent system |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant